
2-(6-Bromohexyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromohexyl)oxane is an organic compound with the molecular formula C11H21BrO. It is a derivative of oxane, also known as tetrahydropyran, which consists of a six-membered ring containing five carbon atoms and one oxygen atom. The compound is characterized by the presence of a bromohexyl group attached to the oxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromohexyl)oxane typically involves the reaction of 6-bromohexanol with tetrahydropyran. The reaction is catalyzed by an acid, such as pyridinium p-toluenesulfonate, in an anhydrous solvent like dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Bromohexyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The oxane ring can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction Reactions: The bromohexyl group can be reduced to form hexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azidohexyl oxane, thiocyanatohexyl oxane, and aminohexyl oxane.
Oxidation Reactions: Products include oxane oxides and other oxygenated derivatives.
Reduction Reactions: Products include hexyl oxane and other reduced derivatives
Applications De Recherche Scientifique
2-(6-Bromohexyl)oxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of protective groups for alcohols.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the bromohexyl group can be modified to enhance biological activity.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromohexyl groups on biological systems, including their interactions with proteins and other biomolecules
Mécanisme D'action
The mechanism of action of 2-(6-Bromohexyl)oxane depends on its specific application. In organic synthesis, the bromohexyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, where the bromohexyl group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparaison Avec Des Composés Similaires
2-(6-Bromohexyloxy)tetrahydropyran: Similar in structure but with an additional oxygen atom in the hexyl chain.
6-Bromohexanol: Lacks the oxane ring but contains the bromohexyl group.
Tetrahydropyran: The parent compound without the bromohexyl group.
Uniqueness: 2-(6-Bromohexyl)oxane is unique due to the combination of the oxane ring and the bromohexyl group. This combination imparts specific reactivity and properties that are not present in the individual components. The presence of the bromohexyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
62938-19-6 |
|---|---|
Formule moléculaire |
C11H21BrO |
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
2-(6-bromohexyl)oxane |
InChI |
InChI=1S/C11H21BrO/c12-9-5-2-1-3-7-11-8-4-6-10-13-11/h11H,1-10H2 |
Clé InChI |
JJARCXKAYRVODH-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
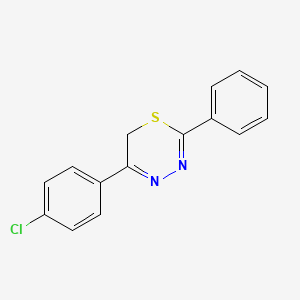
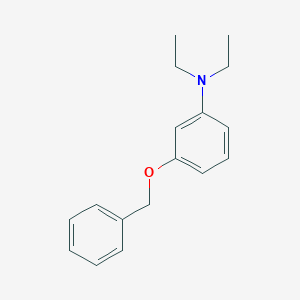
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
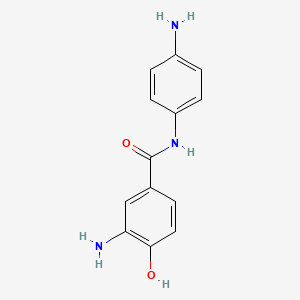
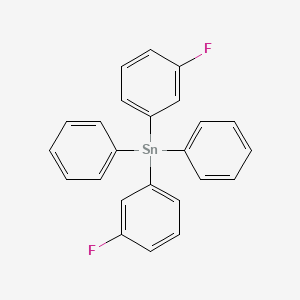

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
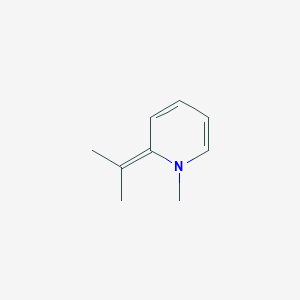
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
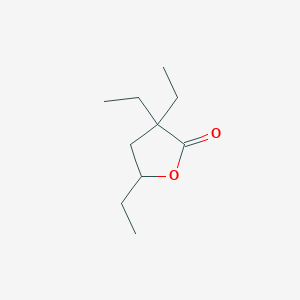

![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
